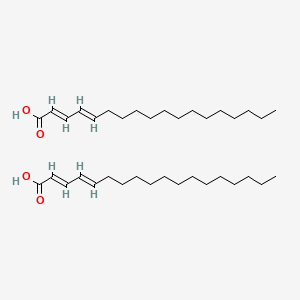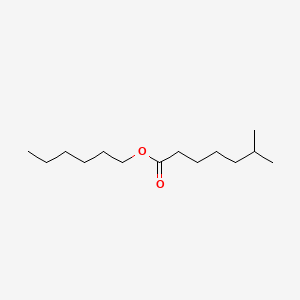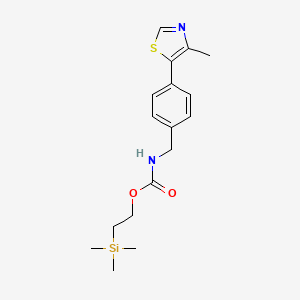
1,3,4-Triphenyl-1H-pyrazole-5-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Triphenyl-1H-pyrazole-5-acetonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of three phenyl groups attached to the pyrazole ring and an acetonitrile group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Triphenyl-1H-pyrazole-5-acetonitrile typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. One efficient method uses vitamin B1 as a catalyst, resulting in high yields (78-92%) and characterized by HR-MS, FT-IR, 1H NMR, and 13C NMR spectroscopy . The reaction is simple, metal-free, and does not require acid or base catalysis .
Industrial Production Methods
the general principles of pyrazole synthesis, such as the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes, can be adapted for large-scale production .
化学反応の分析
Types of Reactions
1,3,4-Triphenyl-1H-pyrazole-5-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyrazole ring or the phenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl groups or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings or the pyrazole ring .
科学的研究の応用
1,3,4-Triphenyl-1H-pyrazole-5-acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of fluorescent probes and materials with unique optical properties.
作用機序
The mechanism of action of 1,3,4-Triphenyl-1H-pyrazole-5-acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit monoamine oxidase and bovine serum amine oxidase, acting through a reversible mode . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
類似化合物との比較
Similar Compounds
Similar compounds to 1,3,4-Triphenyl-1H-pyrazole-5-acetonitrile include:
- 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole
- 3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
- 3-(4-Chlorophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
50270-55-8 |
|---|---|
分子式 |
C23H17N3 |
分子量 |
335.4 g/mol |
IUPAC名 |
2-(2,4,5-triphenylpyrazol-3-yl)acetonitrile |
InChI |
InChI=1S/C23H17N3/c24-17-16-21-22(18-10-4-1-5-11-18)23(19-12-6-2-7-13-19)25-26(21)20-14-8-3-9-15-20/h1-15H,16H2 |
InChIキー |
JKISWSOCTWDLSE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


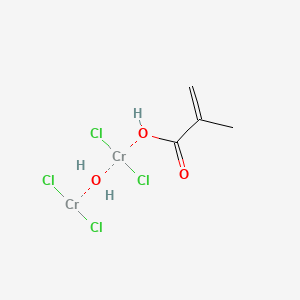
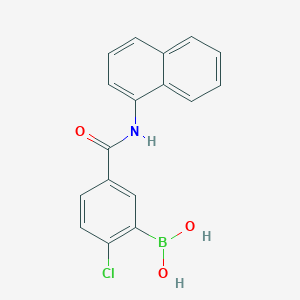

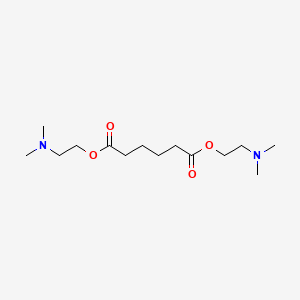
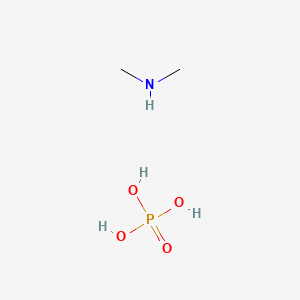
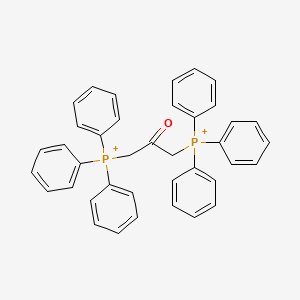
![4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B12649151.png)
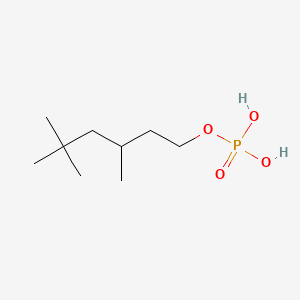


![3-Cyclopentyl-2,3-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B12649180.png)
